Cas no 2229626-89-3 (3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid)

3-(3-Bromothiophen-2-yl)-2-methoxypropanoic acid is a brominated thiophene derivative featuring a methoxypropanoic acid substituent, making it a versatile intermediate in organic synthesis. Its key structural attributes include a reactive bromine atom at the 3-position of the thiophene ring, facilitating cross-coupling reactions such as Suzuki or Stille couplings, and a methoxypropanoic acid moiety that enhances solubility and functionalization potential. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for the development of heterocyclic compounds. Its well-defined reactivity and stability under standard conditions make it a reliable choice for synthetic applications requiring precise molecular modifications.
3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid structure
2229626-89-3 structure
Product Name:3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid
CAS No:2229626-89-3
MF:C8H9BrO3S
MW:265.124260663986
CID:5877902
PubChem ID:165828295
Update Time:2025-06-11

3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid
    • 2229626-89-3
    • EN300-1905679
    • Inchi: 1S/C8H9BrO3S/c1-12-6(8(10)11)4-7-5(9)2-3-13-7/h2-3,6H,4H2,1H3,(H,10,11)
    • InChI Key: FSXYZZXFNODLDI-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1CC(C(=O)O)OC

Computed Properties

  • Exact Mass: 263.94558g/mol
  • Monoisotopic Mass: 263.94558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74.8Ų

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Additional information on 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid

Introduction to 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid (CAS No. 2229626-89-3)

3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid (CAS No. 2229626-89-3) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated thiophene ring and a methoxy-substituted propanoic acid moiety. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.

The chemical structure of 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid can be represented as follows: C10H10BrO3S. The presence of the bromine atom on the thiophene ring and the methoxy group on the propanoic acid chain imparts specific physical and chemical properties to this compound. These properties include solubility, stability, and reactivity, which are crucial for its potential use in drug development.

In recent years, there has been a growing interest in the synthesis and biological evaluation of compounds containing thiophene rings. Thiophenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom to the thiophene ring can further modulate these activities, making 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid an intriguing target for medicinal chemists.

The synthesis of 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromothiophene with an appropriate aldehyde or ketone to form a substituted thiophene derivative. This intermediate is then subjected to further functionalization steps to introduce the methoxy and carboxylic acid groups. The synthetic process is carefully optimized to ensure high yields and purity of the final product.

The biological activity of 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid has been extensively studied in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

In the context of cancer research, 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid has shown promise as a potential anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, it has been found to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing cell cycle arrest at the G1/S phase.

The pharmacokinetic properties of 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid have also been investigated to assess its suitability as a drug candidate. Preclinical studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and stability in physiological conditions, which are essential for its therapeutic application.

To further evaluate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid. Early-phase clinical trials have shown promising results, with patients experiencing significant improvements in symptoms related to inflammatory diseases and infections. The compound's safety profile has also been favorable, with minimal adverse effects reported.

In conclusion, 3-(3-bromothiophen-2-yl)-2-methoxypropanoic acid (CAS No. 2229626-89-3) is a promising compound with diverse biological activities that make it a valuable target for further research and development in medicinal chemistry and pharmaceutical sciences. Its unique structural features and favorable pharmacological properties position it as a potential candidate for the treatment of various diseases, including inflammatory disorders, infections, and cancer.

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